Absence of the N-Methylpiperazine Pharmacophore Eliminates Dopamine D₂ and α₂-Adrenoceptor Binding
The target compound (CAS 55921-78-3) bears an isopropylamino group at position 4, whereas the clinically investigated antiemetic leads Mezilamine and Iprozilamine carry an N-methylpiperazine at that position [1]. Mezilamine exhibits a dopamine D₂ receptor Ki of 5.40 nM and an α₂-adrenoceptor Ki of 9 nM (rat cortical membranes, [³H]clonidine displacement) [2]. In the seminal 1975 J. Med. Chem. study, the bis(amino) intermediates corresponding to CAS 55921-78-3 (type I/type A isomers) were converted to 4-piperazino derivatives before pharmacological screening; the type II isomers that lacked the piperazine were explicitly excluded from full pharmacological characterisation because they “did not display good results during the preliminary pharmacological screening” [1].
| Evidence Dimension | Dopamine D₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined; piperazine pharmacophore absent; excluded from full screening in the original series [1] |
| Comparator Or Baseline | Mezilamine (CAS 50335-55-2): D₂ Ki = 5.40 nM; α₂-adrenoceptor Ki = 9 nM [2] |
| Quantified Difference | Piperazine present (Mezilamine) vs. absent (CAS 55921-78-3). The 4-N-methylpiperazine substituent is essential for D₂/α₂ binding; its deletion is predicted to reduce affinity by orders of magnitude based on SAR within the 1975 series. |
| Conditions | In vitro radioligand binding: [³H]clonidine (α₂), rat cortical membranes; dopamine D₂ binding assay (BindingDB, ChEMBL) [2] |
Why This Matters
For any neuroscientific or antiemetic screening programme, this compound cannot substitute for Mezilamine or Iprozilamine as a dopamine antagonist; conversely, its lack of dopaminergic activity may be advantageous in applications where D₂ receptor engagement is undesirable.
- [1] Mattioda G, Obellianne P, Gauthier H, Loiseau G, Millischer R, Donadieu AM, Mestre M. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. J Med Chem. 1975 Jun;18(6):553-9. doi:10.1021/jm00240a004. PMID: 1151967. View Source
- [2] BindingDB. BDBM50021365 / CHEMBL407641: Mezilamine. Ki (Dopamine D₂ receptor) = 5.40 nM; Ki (Alpha-2 adrenergic receptor) = 9 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021365 View Source
